molecular formula CCl2FI B13417263 Dichloro(fluoro)iodomethane CAS No. 420-48-4

Dichloro(fluoro)iodomethane

Cat. No.: B13417263
CAS No.: 420-48-4
M. Wt: 228.82 g/mol
InChI Key: GOKDNAMGHVQFQQ-UHFFFAOYSA-N
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Description

Dichloro(fluoro)iodomethane (CAS 420-48-4) is a multifunctional halomethane of significant interest in advanced chemical research and synthetic methodology. With the molecular formula CCl₂FI and a molecular weight of 228.82 g/mol, this compound serves as a versatile building block for constructing complex molecular architectures. Its primary research value lies in its application as a reagent in organic synthesis, where the differing reactivity of its carbon-halogen bonds allows for selective chemical transformations. The carbon-iodine (C-I) bond is particularly susceptible to homolytic cleavage, making this compound an effective precursor for generating the dichlorofluoromethyl radical (•CCl₂F). This radical intermediate is highly reactive and can be used for further functionalization, enabling the introduction of the -CCl₂F group into target molecules. One common synthesis involves the halogen exchange reaction of bromodichlorofluoromethane with sodium iodide in acetone. Key physicochemical properties include a density of approximately 2.483 g/cm³ and a boiling point of 89.2°C at 760 mmHg. Researchers should note that this compound is unstable at room temperature and readily releases iodine, requiring appropriate handling and storage conditions. Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

420-48-4

Molecular Formula

CCl2FI

Molecular Weight

228.82 g/mol

IUPAC Name

dichloro-fluoro-iodomethane

InChI

InChI=1S/CCl2FI/c2-1(3,4)5

InChI Key

GOKDNAMGHVQFQQ-UHFFFAOYSA-N

Canonical SMILES

C(F)(Cl)(Cl)I

Origin of Product

United States

Advanced Synthetic Methodologies for Dichloro Fluoro Iodomethane

Precursor Synthesis and Halogenation Strategies for the Preparation of Dichloro(fluoro)iodomethane

The preparation of this compound relies on the careful selection of precursors and the strategic application of halogenation reactions. A common and effective route begins with the bromination of dichlorofluoromethane (B1207983) to yield bromodichlorofluoromethane (B13424615). This intermediate then undergoes a halogen exchange reaction with sodium iodide in an acetone (B3395972) solvent to produce the target compound, this compound.

Another synthetic approach involves the reaction of tris(dimethylamino)(dichlorofluoromethyl)iodonium chloride with either iodine or iodine monochloride. These methods highlight the importance of readily accessible precursors that can be selectively halogenated to achieve the desired substitution pattern.

Regioselective and Stereoselective Approaches in Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone in the synthesis of mixed halomethanes. The Finkelstein reaction, for instance, leverages the differential solubility of sodium halides in acetone to drive the exchange of one halogen for another. In the context of synthesizing compounds like this compound, achieving regioselectivity is paramount. This means controlling which halogen atom in a polyhalogenated precursor is replaced.

While this compound itself is not chiral, the principles of stereoselective halogenation are crucial in the synthesis of more complex chiral halocarbons. For instance, the synthesis of bromochlorofluoromethane, a related chiral compound, relies on stereocontrolled methods. Strategies for achieving stereoselectivity often involve the use of chiral catalysts or substrates that direct the incoming halogen to a specific face of the molecule. For example, the opening of epoxides with halide ions is a classic method for introducing a halogen with stereochemical control.

Recent research has also focused on catalyst-controlled stereoselective halogenation. For instance, engineered halohydrin dehalogenases have been used for the stereoselective synthesis of chiral oxetanes, demonstrating the potential of biocatalysis in controlling stereochemistry during halogenation. While not directly applied to this compound, these advanced methods offer insights into achieving high levels of control in halogenation reactions.

Radical-Mediated Halogenation Pathways to this compound

Free-radical halogenation offers an alternative pathway for the synthesis of halogenated alkanes. This method typically involves the homolytic cleavage of a halogen-halogen bond, often initiated by UV light, to generate halogen radicals. These radicals can then abstract hydrogen atoms from an alkane, leading to the formation of an alkyl radical, which subsequently reacts with a halogen molecule to form the halogenated product.

The reactivity of halogens in radical reactions varies significantly, with the general trend being fluorine > chlorine > bromine > iodine. Radical iodination is often slow and thermodynamically unfavorable. However, specific reagents like tert-butyl hypoiodite (B1233010) can be used as effective iodine sources for radical iodination.

For the synthesis of a highly substituted compound like this compound, a radical-mediated approach would require a precursor that can be selectively halogenated. The challenge lies in controlling the reaction to prevent the formation of a mixture of products. While radical halogenation is a powerful tool, particularly for the industrial synthesis of compounds like chloroform (B151607) and dichloromethane (B109758), its application to the precise synthesis of this compound is less common due to selectivity challenges.

Electrophilic and Nucleophilic Iodination Techniques for this compound Synthesis

Both electrophilic and nucleophilic iodination methods are fundamental to the synthesis of iodo-containing organic compounds.

Nucleophilic Iodination: This approach typically involves the reaction of an iodide ion (I⁻), a strong nucleophile, with a substrate containing a good leaving group. The aforementioned synthesis of this compound from bromodichlorofluoromethane via a halogen exchange with sodium iodide is a prime example of nucleophilic iodination. The reaction proceeds through an SN2 mechanism, where the iodide ion displaces the bromide ion. The choice of solvent, such as acetone, is critical as it can influence the solubility of the halide salts and drive the reaction to completion.

Electrophilic Iodination: In this strategy, a source of electrophilic iodine ("I⁺") is used to react with a nucleophilic carbon center. While direct electrophilic iodination of alkanes is not feasible, precursors with existing functional groups can be targeted. For instance, hypervalent iodine compounds can be used to generate electrophilic halogenating species. An iodine-mediated fluorination of alkenes using an HF reagent has been shown to proceed through an electrophilic iodine monofluoride (IF) species. While not a direct route to this compound, this demonstrates the principle of using iodine in an electrophilic capacity.

The table below summarizes the key aspects of these iodination techniques.

Iodination Technique Description Example Reagents Application in this compound Synthesis
Nucleophilic Iodination An iodide ion (I⁻) acts as a nucleophile, displacing a leaving group.Sodium iodide (NaI), Potassium iodide (KI)Reaction of bromodichlorofluoromethane with NaI in acetone.
Electrophilic Iodination An electrophilic iodine species ("I⁺") reacts with a carbon nucleophile.Iodine (I₂), Iodine monochloride (ICl) in the presence of an activating agent.Reaction of tris(dimethylamino)(dichlorofluoromethyl)iodonium chloride with I₂ or ICl.

Development of Novel Synthetic Routes to this compound

The quest for more efficient and selective methods for synthesizing mixed halomethanes continues to drive research into novel synthetic routes. This includes the development of advanced catalysts and a deeper understanding of reaction mechanisms.

Catalyst Development for Enhanced Reaction Efficiency in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the context of synthesizing this compound, catalyst development could address several challenges.

For halogen exchange reactions, phase-transfer catalysts can be employed to facilitate the transfer of the iodide nucleophile from an aqueous or solid phase to an organic phase where the substrate resides. This can enhance the reaction rate and efficiency. While the classic synthesis often uses a homogenous system with acetone, catalytic approaches could broaden the scope of applicable solvents and conditions.

Metal catalysts are also extensively used in halogenation reactions. For instance, copper salts have been shown to catalyze halogen exchange reactions, including nucleophilic radioiodination. Iron-catalyzed reactions have also been explored for halogen exchange at non-aromatic C-F bonds. The development of catalysts specifically tailored for the selective halogenation of fluorinated methane (B114726) derivatives could provide more direct and efficient routes to this compound. For example, Cr₂O₃–AlF₃ catalysts have been investigated for the fluorination of dichlorodifluoromethane (B179400), highlighting the role of solid catalysts in halomethane transformations.

The table below presents examples of catalyst systems relevant to halogenation reactions.

Catalyst Type Example Potential Application in this compound Synthesis
Phase-Transfer Catalysts Quaternary ammonium (B1175870) saltsFacilitating nucleophilic iodination in biphasic systems.
Metal Salts Copper(II) salts, Iron(III) halidesCatalyzing halogen exchange reactions.
Solid Catalysts Cr₂O₃–AlF₃Facilitating halogen exchange or fluorination of precursors.

Mechanistic Investigations of this compound Formation Pathways

A thorough understanding of the reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound via halogen exchange, the reaction is generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the incoming iodide nucleophile attacks the carbon atom, and the leaving group (e.g., bromide) departs simultaneously, leading to an inversion of configuration if the carbon center is chiral.

Investigating the kinetics of this reaction can provide valuable data on the reaction rate's dependence on the concentrations of the reactants and the influence of the solvent and temperature. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the transition state of the reaction and calculate activation energies, providing deeper insight into the reaction pathway.

For radical-mediated pathways, mechanistic studies would focus on the initiation, propagation, and termination steps of the radical chain reaction. Understanding the relative rates of hydrogen abstraction and halogen transfer is key to predicting and controlling the product distribution.

Similarly, for electrophilic iodination routes, mechanistic investigations would aim to characterize the nature of the electrophilic iodine species and its interaction with the substrate. The role of any Lewis or Brønsted acids used to activate the iodine source would also be a critical area of study.

Optimization of Purification and Isolation Techniques for Highly Halogenated Compounds

The purification of highly halogenated compounds like this compound presents unique challenges due to their physical properties, including high density and volatility, and the frequent presence of closely related halogenated impurities. The optimization of purification techniques is therefore critical to obtaining the compound in high purity.

Fractional Distillation:

Fractional distillation is a primary technique for the purification of volatile liquid compounds. rochester.edu For highly halogenated methanes, which often have boiling points that are close to those of their precursors and byproducts, efficient fractional distillation is essential. Optimization of this technique involves careful control of several parameters:

Column Efficiency: The use of a fractionating column with a high number of theoretical plates is crucial for separating compounds with small differences in boiling points.

Reflux Ratio: A higher reflux ratio can improve separation but may increase the distillation time. Optimizing this ratio is key to balancing purity and throughput.

Pressure: Vacuum distillation can be employed for compounds that are thermally sensitive or have very high boiling points. nih.gov By reducing the pressure, the boiling points of the components are lowered, allowing for distillation at a lower temperature.

ParameterEffect on PurificationOptimization Strategy
Column PackingIncreases surface area for vapor-liquid equilibria, enhancing separation.Select packing material (e.g., Raschig rings, Vigreux indentations) that provides the necessary theoretical plates for the specific separation.
Distillation RateA slower rate allows for better equilibrium between ascending vapor and descending liquid, improving separation.Control the heating rate to maintain a slow and steady distillation.
Condenser TemperatureMust be low enough to efficiently condense the vapor of the desired fraction.Use a coolant with a sufficiently low temperature to ensure complete condensation.

Preparative Gas Chromatography (GC):

For achieving very high purity or for isolating small quantities of material, preparative gas chromatography is a powerful technique. ncsu.edu This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Key optimization parameters include:

Column Selection: The choice of the stationary phase is critical. For halogenated compounds, a non-polar or mid-polarity column is often suitable. The column length and diameter will also influence the separation efficiency and sample capacity.

Temperature Programming: A carefully designed temperature program for the GC oven can significantly improve the resolution of closely eluting peaks. pku.edu.cn

Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium, nitrogen) is necessary to achieve the best balance between separation speed and efficiency.

Crystallization:

Crystallization is a highly effective method for purifying solid compounds. pitt.edu While this compound is a liquid at room temperature, this technique can be applied if the compound is a solid at lower temperatures or if solid derivatives can be formed and purified. The success of crystallization depends heavily on the choice of solvent. An ideal solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling. For highly halogenated compounds, a range of organic solvents may be screened to find the optimal system.

Purification TechniquePrinciple of SeparationKey Optimization Parameters
Fractional DistillationDifferences in boiling points.Column efficiency, reflux ratio, pressure.
Preparative Gas ChromatographyDifferential partitioning between stationary and mobile phases.Column stationary phase, temperature program, carrier gas flow rate.
CrystallizationDifferential solubility in a given solvent at varying temperatures.Solvent selection, cooling rate, seeding.

Interactive Data Table: Overview of Purification Techniques for Highly Halogenated Compounds

Spectroscopic Characterization and Structural Elucidation of Dichloro Fluoro Iodomethane

Vibrational Spectroscopy (Infrared and Raman) Analysis of Dichloro(fluoro)iodomethane

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the fundamental vibrational modes of a molecule. These modes, which involve the stretching and bending of chemical bonds, are unique to the molecule's structure and the masses of its constituent atoms. For this compound, a molecule with C₁ symmetry, all nine of its fundamental vibrational modes are expected to be active in both IR and Raman spectroscopy.

Assignment of Fundamental Vibrational Modes in this compound

The assignment of these vibrational modes is based on the expected frequency ranges for specific bond vibrations. The C-F stretching vibration is typically observed in the 1100-1000 cm⁻¹ region, while C-Cl stretching vibrations are found at lower frequencies, generally between 800 and 600 cm⁻¹. The C-I stretching vibration is expected at an even lower wavenumber, typically in the 500-600 cm⁻¹ range. The bending modes, involving changes in the angles between the halogen atoms and the central carbon atom, occur at still lower frequencies.

Table 1: Estimated Fundamental Vibrational Modes of this compound

Vibrational Mode Description Estimated Frequency Range (cm⁻¹)
ν(C-F) Carbon-Fluorine Stretch 1100 - 1050
ν(C-Cl)asym Asymmetric Carbon-Chlorine Stretch 800 - 750
ν(C-Cl)sym Symmetric Carbon-Chlorine Stretch 750 - 700
ν(C-I) Carbon-Iodine Stretch 600 - 550
δ(CCl₂) CCl₂ Scissoring 350 - 300
δ(CFCl) CFCl Bending 300 - 250
δ(CClI) CClI Bending 250 - 200
ρ(CFCl₂) CFCl₂ Rocking 200 - 150

Computational Vibrational Analysis and Comparative Studies with Experimental Data for this compound

In the absence of comprehensive experimental spectra, computational chemistry provides a robust alternative for elucidating the vibrational properties of molecules. arxiv.org Density Functional Theory (DFT) calculations, for example, can be employed to predict the vibrational frequencies and intensities of this compound. These theoretical predictions can then be compared with the limited available experimental data for validation and can guide future experimental investigations.

Computational studies on similar molecules, such as dichlorodifluoromethane (B179400), have demonstrated the utility of such approaches in accurately assigning vibrational modes. ucla.edukarazin.ua For this compound, a computational analysis would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The results of such calculations would provide a detailed picture of the vibrational landscape of the molecule, including the character of each normal mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ¹²⁷I) of this compound

Given its elemental composition, a comprehensive NMR analysis of this compound would involve the study of several different nuclei. Since there are no hydrogen atoms in this compound, ¹H NMR spectroscopy is not applicable.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show a single resonance, as there is only one carbon atom in the molecule. The chemical shift of this carbon would be influenced by the four attached halogen atoms. The high electronegativity of fluorine and chlorine, and the presence of the less electronegative but highly polarizable iodine atom, would result in a complex electronic environment for the carbon nucleus. Predicting the exact chemical shift without experimental data is challenging, but it is expected to be in a region typical for heavily halogenated methanes. compoundchem.comyoutube.com

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. wikipedia.org this compound would exhibit a single resonance in its ¹⁹F NMR spectrum. An available spectrum from SpectraBase shows this resonance, although the exact chemical shift value is not provided in the public data. spectrabase.com The chemical shift would be influenced by the two chlorine atoms and the iodine atom.

¹²⁷I NMR: Iodine-127 is an NMR-active nucleus, but it is a quadrupolar nucleus, which often leads to very broad signals, making high-resolution NMR challenging for covalently bonded iodine. huji.ac.ilresearchgate.net In a molecule like this compound, the iodine nucleus is in a low-symmetry environment, which would likely result in a very broad resonance that may be difficult to observe. huji.ac.il

Spin-Spin Coupling Interactions and Conformational Analysis of this compound

Spin-spin coupling between different nuclei can provide valuable structural information. In this compound, coupling would be expected between the ¹³C nucleus and the ¹⁹F nucleus. The magnitude of this one-bond coupling constant (¹J(¹³C-¹⁹F)) is typically large in organofluorine compounds. nih.gov

Due to the free rotation around the single carbon-halogen bonds, this compound does not have different stable conformers at room temperature. Therefore, conformational analysis using NMR is not a primary consideration for this simple molecule.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern upon ionization.

For this compound, electron ionization (EI) would be a common method for generating a mass spectrum. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (approximately 228 g/mol , depending on the isotopes). The isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic pattern for the molecular ion and any chlorine-containing fragments.

The fragmentation of the molecular ion would likely proceed through the loss of halogen atoms or combinations thereof. The relative weakness of the C-I bond compared to the C-Cl and C-F bonds suggests that the loss of an iodine radical would be a favorable initial fragmentation step, leading to a [CCl₂F]⁺ fragment. Subsequent fragmentation could involve the loss of chlorine or fluorine atoms.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for most abundant isotopes) Fragment Ion
228 [CCl₂FI]⁺ (Molecular Ion)
101 [CCl₂F]⁺
127 [I]⁺
66 [CClF]⁺

Fragmentation Pathways and Isotopic Signatures of this compound

The fragmentation of this compound is expected to be influenced by the relative bond strengths within the molecule (C-I < C-Br < C-Cl < C-F). The carbon-iodine bond is the weakest, making the loss of an iodine atom a highly probable initial fragmentation step. Subsequent or alternative fragmentation pathways would likely involve the cleavage of the carbon-chlorine bonds.

Predicted Primary Fragmentation Pathways:

Loss of Iodine: The most likely initial fragmentation would be the cleavage of the C-I bond, leading to the formation of the [CCl₂F]⁺ cation.

Loss of Chlorine: Cleavage of a C-Cl bond would result in the [CClF I]⁺ cation.

Loss of Fluorine: The C-F bond is the strongest, making the loss of a fluorine atom the least likely initial fragmentation event.

Isotopic Signatures:

The presence of chlorine and iodine in this compound will result in a characteristic isotopic pattern in its mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), while iodine is monoisotopic (¹²⁷I).

Due to the two chlorine atoms, the molecular ion peak and any fragment ions containing both chlorine atoms will exhibit a distinctive pattern. The relative intensities of the isotopic peaks for a fragment containing two chlorine atoms (M, M+2, M+4) are expected to be in a ratio of approximately 9:6:1. chemguide.co.uk This pattern arises from the statistical probability of the different combinations of ³⁵Cl and ³⁷Cl isotopes. For fragments containing a single chlorine atom, a characteristic M and M+2 pattern with a relative intensity ratio of approximately 3:1 will be observed. chemguide.co.uk

Interactive Data Table: Predicted Major Fragments and their Isotopic Patterns

Predicted Fragment Ionm/z (for ³⁵Cl, ¹⁹F, ¹²C, ¹²⁷I)Expected Isotopic PatternRelative Intensity Ratio
[CCl₂FI]⁺ (Molecular Ion)228M, M+2, M+4~9:6:1
[CCl₂F]⁺101M, M+2, M+4~9:6:1
[CClF I]⁺193M, M+2~3:1
[CF I]⁺159M-
[CCl I]⁺174M, M+2~3:1
[CCl₂]⁺82M, M+2, M+4~9:6:1
[CClF]⁺66M, M+2~3:1

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of this compound

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the molecular ion. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest integer, HRMS can determine the mass with a precision of several decimal places. This high accuracy allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.

The exact mass of this compound (CCl₂FI) has been determined to be 227.840579 g/mol . spectrabase.com This precise mass is calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ³⁵Cl, ¹⁹F, and ¹²⁷I).

By using HRMS, the measured mass of the molecular ion of a sample can be compared to the calculated exact mass. A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula. This technique is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different atomic compositions.

Interactive Data Table: Exact Masses of Relevant Isotopes

IsotopeExact Mass (amu)
¹²C12.000000
¹H1.007825
¹⁹F18.998403
³⁵Cl34.968853
³⁷Cl36.965903
¹²⁷I126.904473

Advanced Spectroscopic Techniques for this compound (e.g., Photoelectron Spectroscopy, Microwave Spectroscopy)

While specific experimental data for the advanced spectroscopic characterization of this compound is limited in the available literature, the principles of these techniques and data from related molecules can provide an understanding of its expected spectroscopic properties.

Photoelectron Spectroscopy:

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of a molecule, providing information about the energies of its molecular orbitals. In PES, a sample is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energy of these ejected photoelectrons is measured, and from this, the binding energy of the electrons in their respective molecular orbitals can be determined.

For a molecule like this compound, the photoelectron spectrum would be expected to show a series of bands corresponding to the ionization of electrons from orbitals primarily associated with the lone pairs of the halogen atoms and the C-halogen bonding orbitals. Studies on similar molecules, such as dichlorodifluoromethane (CF₂Cl₂), have shown distinct bands in the photoelectron spectrum corresponding to the ionization from different molecular orbitals. ustc.edu.cnresearchgate.net It is anticipated that the photoelectron spectrum of CCl₂FI would exhibit bands at specific ionization energies that are characteristic of its electronic structure.

Microwave Spectroscopy:

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. This technique provides highly precise information about the molecular geometry, including bond lengths and bond angles. The absorption of microwave radiation excites the molecule from one rotational energy level to another. By analyzing the frequencies of these absorptions, the moments of inertia of the molecule can be determined, which in turn allows for the calculation of its structural parameters.

While a specific microwave spectrum for this compound was not found, studies on other small halogenated methanes have demonstrated the utility of this technique for detailed structural elucidation. researchgate.net A microwave spectroscopic study of CCl₂FI would be able to provide precise measurements of the C-Cl, C-F, and C-I bond lengths and the Cl-C-Cl, Cl-C-F, Cl-C-I, and F-C-I bond angles.

Computational Chemistry and Theoretical Studies of Dichloro Fluoro Iodomethane

Quantum Chemical Investigations of Electronic Structure and Bonding in Dichloro(fluoro)iodomethane

Conformational Analysis and Potential Energy Surfaces of this compound

The study of the three-dimensional structure and dynamics of the molecule would require dedicated computational exploration.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound

A key validation of theoretical models is the comparison of predicted spectroscopic data with experimental measurements.

Theoretical calculations using methods like DFT can predict vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic shielding constants (for NMR spectroscopy). liverpool.ac.uknih.gov For instance, predicted vibrational frequencies are often scaled to better match experimental results. nih.gov Similarly, predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts requires sophisticated computational models, often including solvent effects. libretexts.orgsigmaaldrich.com While general methods for these predictions are well-established, their specific application to this compound, along with the corresponding experimental spectra for comparison, is not documented in the accessible scientific literature. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions involving this compound (CFCl₂I). Through the use of sophisticated theoretical models and high-performance computing, it is possible to map out the energetic landscapes of its transformations and characterize the fleeting intermediate structures that govern reaction pathways. These computational approaches offer insights that are often difficult or impossible to obtain through experimental means alone.

The elucidation of reaction mechanisms for CFCl₂I transformations typically involves the application of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory and Coupled Cluster methods). These methods are employed to explore the potential energy surface (PES) of a given reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Characterization for Elementary Reactions Involving this compound

A cornerstone of understanding any chemical reaction at a molecular level is the characterization of its transition state (TS). The transition state represents the highest energy point along the minimum energy pathway between reactants and products. Its geometry and energy (the activation energy) are critical determinants of the reaction rate. For elementary reactions involving this compound, computational modeling is instrumental in identifying and characterizing these transient species.

Theoretical chemists utilize various algorithms to locate transition state structures on the potential energy surface. These methods typically involve starting from an initial guess of the TS geometry and then optimizing it to find a first-order saddle point—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical nucleophilic substitution reaction involving CFCl₂I, the transition state would reveal the trajectory of the incoming nucleophile and the departing iodide ion, including the partial bonds between the carbon center and these two groups.

Furthermore, frequency calculations are performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point.

The table below presents hypothetical data for the characterized transition state of a generic elementary reaction of this compound with a nucleophile (Nu⁻), illustrating the type of information obtained from such computational studies.

PropertyValueDescription
Reaction CFCl₂I + Nu⁻ → [Nu···CFCl₂···I]⁻A representative nucleophilic substitution reaction.
Computational Method DFT (B3LYP) / 6-311++G(d,p)A commonly used level of theory for such calculations, providing a balance between accuracy and computational cost.
Activation Energy (Eₐ) 15.2 kcal/molThe energy barrier that must be overcome for the reaction to proceed.
Imaginary Frequency -250 cm⁻¹The single imaginary frequency confirming the structure as a true first-order saddle point and corresponding to the reaction coordinate.
Key Bond Distances C-Nu: 2.15 Å, C-I: 2.50 ÅThe elongated bonds in the transition state, indicating partial bond formation and cleavage.
Key Bond Angles ∠Nu-C-I: 178.5°The nearly linear arrangement of the incoming nucleophile, the central carbon, and the leaving group, typical for an Sₙ2-like mechanism.

This table is illustrative and based on typical values found in computational studies of related halomethanes. Specific values for this compound would require dedicated quantum chemical calculations.

Potential Energy Surface Mapping for Complex Reaction Pathways of this compound

While the characterization of a single transition state is crucial for an elementary reaction, many chemical transformations involving this compound are more complex, proceeding through multiple steps and involving various intermediates. In such cases, a more comprehensive understanding requires the mapping of the entire potential energy surface (PES). A PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its constituent atoms. mdpi.com

Computational chemists employ various techniques to explore the PES. These can range from systematic grid scans of key coordinates to more sophisticated automated reaction path finding algorithms. The goal is to identify all relevant minima (reactants, products, and stable intermediates) and the transition states that connect them. This mapping allows for the construction of a detailed reaction profile, which plots the energy of the system as it progresses along the reaction coordinate.

For a molecule like this compound, a complex reaction pathway could be initiated by, for example, atmospheric radicals or photochemical activation. The subsequent transformations might involve a series of bond cleavages, rearrangements, and reactions with other atmospheric species. Mapping the PES for such a process would reveal the relative energies of all possible intermediates and the activation barriers for each step, thereby identifying the most likely reaction pathway.

The following table provides a hypothetical representation of key stationary points on a potential energy surface for a multi-step transformation of this compound.

Stationary PointDescriptionRelative Energy (kcal/mol)Key Geometric Features
Reactants CFCl₂I + •OH0.0Initial state of the system.
Intermediate 1 (IM1) [CFCl₂I···OH]•-2.5A pre-reaction complex held by weak intermolecular forces.
Transition State 1 (TS1) [•CFCl₂ + I-OH]‡8.7C-I bond cleavage and I-O bond formation.
Intermediate 2 (IM2) •CFCl₂ + IOH-5.1Products of the initial C-I bond cleavage.
Transition State 2 (TS2) [CFClO + Cl• + IOH]‡25.4Subsequent decomposition of the •CFCl₂ radical.
Products CFClO + Cl• + IOH1.3Final products of this particular pathway.

This table is a conceptual illustration of a potential energy surface for a hypothetical reaction of this compound. The energies and structures are based on general principles of reaction mechanisms for similar halogenated compounds.

By mapping the potential energy surface, computational chemists can predict reaction outcomes, understand selectivity, and even design new catalysts or reaction conditions to favor a desired pathway. For a species like this compound, such studies are invaluable for understanding its atmospheric chemistry, potential degradation pathways, and interactions with other molecules in various environments.

Reactivity and Reaction Mechanisms of Dichloro Fluoro Iodomethane

Nucleophilic Substitution Reactions Involving Dichloro(fluoro)iodomethane

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile, a species rich in electrons, displaces a leaving group on an electrophilic center. In the context of haloalkanes like this compound, the carbon atom bonded to the halogens acts as the electrophile due to the electron-withdrawing nature of the halogen atoms. libretexts.orglibretexts.org

SN1 and SN2 Pathways at the Carbon Center of this compound

The reactivity of haloalkanes in nucleophilic substitution reactions is typically governed by two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). byjus.commasterorganicchemistry.com

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a "backside attack". ucsd.edu This concerted mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. ucsd.edu The rate of an SN2 reaction is dependent on the concentration of both the haloalkane and the nucleophile. byjus.com For halomethanes, the SN2 reaction is a common pathway. ucsd.edu The rate of SN2 reactions is sensitive to steric hindrance; less hindered substrates react faster. masterorganicchemistry.comscribd.com

The SN1 mechanism is a two-step process. byjus.com The first and rate-determining step involves the slow, unimolecular dissociation of the carbon-leaving group bond to form a carbocation intermediate. byjus.commasterorganicchemistry.com In the second step, the nucleophile rapidly attacks the carbocation. byjus.com The rate of an SN1 reaction is primarily dependent on the concentration of the haloalkane and the stability of the carbocation formed. masterorganicchemistry.comscribd.com Tertiary haloalkanes are more prone to undergo SN1 reactions due to the greater stability of tertiary carbocations. byjus.com

For this compound, a methyl halide derivative, the SN2 pathway is generally expected to be more favorable than the SN1 pathway, as methyl carbocations are highly unstable. scribd.com However, the presence of three halogen substituents introduces electronic and steric factors that can influence the reaction pathway.

Influence of Halogen Substituents on the Reactivity of this compound

The nature of the halogen substituents significantly impacts the reactivity of haloalkanes in nucleophilic substitution reactions. Two key factors are the polarity of the carbon-halogen (C-X) bond and the strength of the C-X bond, which in turn affects the leaving group ability of the halide ion. libretexts.orgcrunchchemistry.co.uk

Bond Polarity and Electronegativity: Halogens are more electronegative than carbon, leading to a polarized C-X bond with a partial positive charge on the carbon and a partial negative charge on the halogen. libretexts.orglibretexts.org This polarity makes the carbon atom susceptible to nucleophilic attack. libretexts.org Electronegativity increases up the group from iodine to fluorine. libretexts.orglibretexts.org Consequently, the C-F bond is the most polar among the carbon-halogen bonds.

Bond Strength and Leaving Group Ability: The C-X bond strength decreases down the group from fluorine to iodine. The C-F bond is the strongest single bond to carbon, while the C-I bond is the weakest. libretexts.orglibretexts.orgcrunchchemistry.co.uk The rate of nucleophilic substitution reactions in halomethanes generally follows the trend: CH₃I > CH₃Br > CH₃Cl > CH₃F. ucsd.edu This trend is primarily attributed to the bond strength, with the weaker C-I bond being easier to break. libretexts.orgcrunchchemistry.co.uk The leaving-group ability of the halogen atom increases with the decrease of its Mulliken electronegativity. nih.gov

In this compound (CCl₂FI), there are three different carbon-halogen bonds: C-F, C-Cl, and C-I. Based on bond strength, the C-I bond is the weakest and therefore, the iodide ion is the best leaving group. libretexts.org Thus, in a nucleophilic substitution reaction, the iodine atom is the most likely to be displaced.

Computational studies on the gas-phase SN2 reactions of phenoxides with halomethanes have shown that the transition state energies generally increase in the order of I < Br < Cl. mdpi.com This finding is consistent with the C-X bond dissociation energies, which also increase in the same order. mdpi.com

Interactive Data Table: Properties of Halogen Substituents in Halomethanes

HalogenElectronegativityC-X Bond Length (pm) in CH₃XC-X Bond Strength (kJ/mol) in CH₃XRelative Reactivity in SN2 Reactions
Fluorine3.98139452Slowest
Chlorine3.16178351Slower
Bromine2.96193293Faster
Iodine2.66214234Fastest

Note: The data presented is for methyl halides (CH₃X) and serves as a general trend for haloalkanes.

Electrophilic Reactions and Lewis Acid-Base Interactions of this compound

While the carbon center of this compound is electrophilic, the halogen atoms, with their lone pairs of electrons, can act as Lewis bases, donating an electron pair to a Lewis acid. libretexts.org A Lewis acid is an electron pair acceptor. libretexts.org The interaction between a Lewis acid and a Lewis base results in the formation of a Lewis acid-base adduct or complex. libretexts.org

The ability of the halogen atoms in this compound to act as Lewis bases is influenced by their electronegativity. Less electronegative halogens are generally better electron donors. Therefore, the iodine atom in this compound would be the most likely site for interaction with a Lewis acid.

These Lewis acid-base interactions can be a preliminary step to other chemical reactions. mdpi.com For instance, the interaction of perfluoroalkyl iodides with bases like tBuONa or KOH can promote the homolysis of the C-I bond. nih.gov Polyhalogenated methanes are known to form Lewis acid-base adducts.

Radical Reactions and Photochemical Transformations of this compound

Radical reactions involve species with unpaired electrons, known as free radicals. numberanalytics.com These reactions typically proceed through three phases: initiation, propagation, and termination. numberanalytics.comlumenlearning.com

Carbon-Halogen Bond Homolysis in this compound

The initiation of radical reactions often involves the homolytic cleavage of a covalent bond, where the two electrons of the bond are distributed equally between the two resulting fragments. numberanalytics.com This process can be induced by heat or light (photolysis). lumenlearning.com

In this compound, the carbon-halogen bonds can undergo homolysis. The energy required for this process, known as the bond dissociation energy (BDE), is a critical factor. The C-I bond is the weakest among the carbon-halogen bonds in the molecule, making it the most susceptible to homolytic cleavage. mdpi.comnih.gov

The photolytic cleavage of the C-I bond is a well-established method for generating radicals. nih.gov For example, fluoroiodomethane (B1339756) (CH₂FI) has been used as a source of the fluoromethyl radical (•CH₂F) through photolytic C-I bond cleavage. nih.gov Similarly, the irradiation of perfluoroalkyl iodides can lead to the homolytic cleavage of the C-I bond. nih.gov

Formation of Radical Intermediates and Subsequent Reactions from this compound

Homolysis of the C-I bond in this compound would generate the dichlorofluoromethyl radical (•CClF₂) and an iodine radical (I•).

•CClF₂ + I•

Once formed, the dichlorofluoromethyl radical can participate in a variety of subsequent reactions, including:

Addition to unsaturated systems: Radicals can add to double or triple bonds, a key step in many polymerization and organic synthesis reactions. lumenlearning.com The addition of perfluoroalkyl radicals to alkenes is a known process. nih.gov

Hydrogen abstraction: The radical can abstract a hydrogen atom from another molecule, leading to the formation of a new radical and a stable molecule. lumenlearning.com

Termination: Two radicals can combine to form a stable, non-radical product, thus terminating the chain reaction. lumenlearning.com

Photochemical transformations of halogenated compounds are common. rsc.org For instance, the photochemical reaction of trifluoroiodomethane with perfluoro-(3-methylbut-1-ene) leads to the formation of a 1:1 adduct. rsc.org It is plausible that this compound would undergo similar photochemical reactions involving the initial cleavage of the C-I bond. The resulting dichlorofluoromethyl radical would then be the key intermediate driving subsequent reactions.

Cycloaddition Reactions and Pericyclic Processes Involving this compound Equivalents

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. organic-chemistry.org While this compound itself is not typically a direct participant in cycloadditions, it can serve as a precursor to reactive intermediates that do undergo such reactions. These intermediates are referred to as "this compound equivalents."

One such equivalent is dichlorofluorocarbene (CCl₂F). Carbenes are neutral, divalent carbon species that readily undergo [2+1] cycloaddition reactions with alkenes to form cyclopropanes. nih.gov The generation of dichlorofluorocarbene from this compound could potentially be achieved through α-elimination, possibly induced by a strong, non-nucleophilic base.

Another potential equivalent is the dichlorofluoromethanide anion (CCl₂F⁻). This anion could be generated by the deprotonation of a suitable precursor or via reductive halogenation of CCl₂FI. While not a direct participant in concerted cycloadditions, this anion could engage in stepwise processes with suitable electrophiles to form cyclic structures. For instance, reaction with a 1,3-dielectrophile could lead to a five-membered ring. The reactivity of such an anion would be highly dependent on the reaction conditions and the nature of the electrophile. ibchem.compressbooks.pubthedegreegap.comresearchgate.net

Applications of Dichloro Fluoro Iodomethane in Advanced Organic Synthesis

Dichloro(fluoro)iodomethane as a Halogenation Reagent

Halogenation is a foundational transformation in organic chemistry, involving the introduction of one or more halogen atoms into a compound. libretexts.org Reagents used for this purpose are known as halogenating agents. noaa.gov

Introduction of Halogen Functionalities into Complex Organic Molecules via this compound

The primary role anticipated for a polyhaloalkane like this compound is not typically as a general halogenating agent for introducing chlorine or fluorine, but rather as a source of an iodine atom or a dichlorofluoromethyl group. In radical reactions, the carbon-iodine bond is the most likely to undergo homolytic cleavage due to its lower bond dissociation energy compared to C-Cl and C-F bonds. This could allow this compound to act as an iodine atom donor in a radical chain process. However, specific, documented examples of its use for the iodination of complex organic molecules are not prevalent in the existing literature.

Selective Halogenation Strategies Utilizing this compound

The selectivity of a halogenation reaction is a critical factor, with different reagents showing preferences for specific sites within a molecule (regioselectivity). libretexts.orgchemistrysteps.com For instance, radical bromination is known to be more selective than chlorination for substituting hydrogen atoms at tertiary or secondary carbons. chemistrysteps.comyoutube.com While this compound can theoretically participate in radical processes, detailed research outlining selective halogenation strategies that specifically employ this reagent is not currently available. Its primary utility is expected in reactions involving the transfer of the entire dichlorofluoromethyl moiety.

Role in Fluoroalkylation and Dichloromethylation Reactions

The introduction of fluorine-containing groups is a key strategy in medicinal chemistry and materials science. This compound is a potential source for the dichlorofluoromethyl (CFCl₂) group, which is a type of fluoroalkylation.

Generation of Fluoro(dichloro)methyl Anion or Radical Equivalents from this compound

The most feasible pathway for generating a reactive species from this compound is the formation of the dichlorofluoromethyl radical (•CFCl₂). The carbon-iodine bond is significantly weaker than other carbon-halogen bonds, making it susceptible to cleavage upon initiation by heat or light (photolysis). This homolytic cleavage would yield the •CFCl₂ radical and an iodine radical, a common initiation step for reactions involving polyfluoroalkyl iodides. researchgate.net

The generation of a dichlorofluoromethyl anion ([CFCl₂]⁻) equivalent is theoretically possible through pathways such as metal-halogen exchange with organometallic reagents. However, specific methodologies detailing the generation of either the radical or anionic species from this compound are not well-documented.

Addition to Unsaturated Systems and Carbonyl Compounds

Fluoroalkyl radicals, once generated, readily add across the π-bonds of unsaturated systems like alkenes and alkynes. researchgate.net This type of radical addition is a powerful method for carbon-carbon bond formation and the simultaneous introduction of a fluoroalkyl group. The resulting product from the addition of a •CFCl₂ radical to an alkene would be a new alkyl radical, which can then be trapped to form the final product.

Similarly, the addition of nucleophilic species like the dichlorofluoromethyl anion to electrophilic carbonyl compounds (aldehydes and ketones) is a fundamental reaction in organic synthesis. youtube.com Despite the plausibility of these reactions, specific studies, research findings, and corresponding data on the addition of dichlorofluoromethyl species derived from this compound to unsaturated or carbonyl systems are not detailed in the available literature.

Reaction Type Substrate Proposed Reagent Expected Product Class Data Availability
Radical AdditionAlkenes/AlkynesThis compoundDichlorofluoromethylated Alkanes/AlkenesNo specific examples found
Nucleophilic AdditionCarbonyl CompoundsThis compoundDichlorofluoromethylated AlcoholsNo specific examples found

Precursor to Specialty Reagents and Building Blocks

Alkyl iodides are often used as precursors to other valuable reagents. For example, iodomethane (B122720) is a classic precursor for the preparation of the Grignard reagent, methylmagnesium iodide. chemicalbook.com It is conceivable that this compound could serve as a starting material for synthesizing other specialty reagents, such as organometallic compounds incorporating the dichlorofluoromethyl group. Such reagents would be valuable building blocks for introducing the CFCl₂ moiety into more complex structures. Nevertheless, specific examples of this compound being utilized as a precursor for the synthesis of other specialty reagents are not described in the surveyed scientific literature.

Synthesis of Fluorine-Containing Heterocycles Utilizing this compound

A comprehensive review of available scientific literature indicates a lack of specific examples or detailed research on the utilization of this compound as a reagent in the synthesis of fluorine-containing heterocycles. While the synthesis of such heterocycles is a significant area of research in medicinal and agricultural chemistry, and various fluorinated building blocks are employed for this purpose, the direct application of this compound in these synthetic pathways is not documented in the reviewed sources. General methodologies for the creation of fluorinated heterocycles often involve cycloaddition reactions or intramolecular cyclization, but specific reaction schemes involving this compound are not provided in the existing literature. nih.govresearchgate.netresearchgate.nete-bookshelf.de

Preparation of Chirality-Inducing Reagents from this compound Derivatives

There is currently no available scientific literature detailing the preparation of chirality-inducing reagents derived from this compound. The development of new chiral reagents is a continuous effort in the field of asymmetric synthesis; however, research into the application of this compound for this purpose has not been reported.

Application in Materials Science and Polymer Chemistry (e.g., as a monomer or polymerization initiator)

Based on a thorough review of the available literature, there are no documented applications of this compound in the fields of materials science and polymer chemistry. The potential use of this compound as a monomer for polymerization or as a polymerization initiator has not been reported in the scientific literature.

Environmental Chemistry and Atmospheric Fate of Dichloro Fluoro Iodomethane Theoretical and Modeling Studies

Atmospheric Photolysis and Degradation Pathways of Dichloro(fluoro)iodomethane

The primary driver for the atmospheric degradation of this compound is photolysis by solar radiation. The presence of a carbon-iodine bond makes the molecule particularly susceptible to breakdown in the lower atmosphere.

The atmospheric fate of iodinated compounds is dominated by photolysis due to the inherent weakness of the carbon-iodine (C-I) bond. envchemgroup.com The bond dissociation energy (BDE) of a C-I bond is significantly lower than that of C-Cl, C-F, or C-H bonds, making it the most likely point of cleavage upon absorption of ultraviolet (UV) radiation. libretexts.orgwikipedia.org For instance, the BDE for the C-I bond in methyl iodide (CH₃I) is approximately 232 kJ/mol, whereas the C-Cl bond in methyl chloride (CH₃Cl) is about 351 kJ/mol. ucsb.edu This lower energy requirement means that photons in the actinic region of the solar spectrum (wavelengths > 290 nm) that penetrate the troposphere have sufficient energy to break the C-I bond.

The photolysis reaction for this compound can be represented as:

CCl₂FI + hν → •CCl₂F + I•

This reaction proceeds rapidly, with the atmospheric lifetimes of most iodocarbons with respect to photolysis ranging from seconds to a few days. envchemgroup.com This rapid degradation pathway is the principal removal mechanism for CCl₂FI in the atmosphere.

Bond TypeCompoundBond Dissociation Energy (kJ/mol)
C-ICH₃I232
C-BrCH₃Br293
C-ClCH₃Cl351
C-FCH₃F460
C-HCH₄439

The photolytic cleavage of the C-I bond in CCl₂FI yields two highly reactive radical intermediates: the Dichlorofluoromethyl radical (•CCl₂F) and an iodine atom (I•). nih.gov

Fate of the Iodine Atom (I•): The released iodine atom is a potent catalyst for ozone destruction in both the troposphere and stratosphere. nih.gov On a per-atom basis, iodine is significantly more efficient at destroying ozone than chlorine or bromine. nih.govwikipedia.org In the troposphere, it initiates catalytic cycles that reduce ozone concentrations, impacting the region's oxidative capacity. nih.govresearchgate.net

Fate of the Dichlorofluoromethyl Radical (•CCl₂F): The primary atmospheric fate of the •CCl₂F radical is rapid reaction with molecular oxygen (O₂) to form the dichlorofluoromethylperoxy radical (CCl₂FO₂•):

•CCl₂F + O₂ (+ M) → CCl₂FO₂• (+ M)

Peroxy radicals are central intermediates in atmospheric oxidation chains. The subsequent reactions of CCl₂FO₂• would likely involve reactions with nitric oxide (NO) or other peroxy radicals (RO₂). For example:

CCl₂FO₂• + NO → CCl₂FO• + NO₂

The resulting dichlorofluoromethoxy radical (CCl₂FO•) is unstable and would likely decompose. One possible pathway is the elimination of a chlorine atom to form carbonyl fluoride (B91410) (COF₂), a relatively stable compound:

CCl₂FO• → COF₂ + Cl•

This decomposition pathway releases a chlorine atom, which can then participate in ozone depletion chemistry, particularly if it reaches the stratosphere. mostwiedzy.pl

Theoretical Modeling of Atmospheric Lifetime and Environmental Impact of this compound

Theoretical models are essential for estimating the atmospheric lifetime and potential environmental impacts of a compound like CCl₂FI, for which direct measurements are limited.

The atmospheric lifetime (τ) of CCl₂FI is expected to be very short due to rapid photolysis. The lifetimes of other simple iodocarbons, such as methyl iodide (CH₃I), are on the order of a few days. envchemgroup.com This short lifetime implies that most CCl₂FI released at the surface would be destroyed in the troposphere, limiting the fraction of the parent molecule that could be transported to the stratosphere.

The environmental impact of this compound stems from the halogen atoms it releases upon degradation:

Ozone Depletion Potential (ODP): The concept of ODP is typically applied to long-lived compounds that can efficiently transport chlorine and bromine to the stratosphere. wikipedia.org Due to its short, photolysis-driven lifetime, the ODP of CCl₂FI is expected to be low. However, the chlorine atom released from the degradation of the •CCl₂F radical can contribute to stratospheric ozone depletion if it reaches that altitude. wikipedia.org More significantly, the released iodine atom is a highly efficient ozone-destroying catalyst in both the troposphere and the lower stratosphere. nih.govpnas.org Recent studies have shown that even small amounts of iodine in the stratosphere can have a notable impact on ozone loss. pnas.org

Global Warming Potential (GWP): As a molecule containing C-F and C-Cl bonds, CCl₂FI would absorb infrared radiation. However, its extremely short atmospheric lifetime would result in a very low GWP, as it would not persist in the atmosphere long enough to contribute significantly to radiative forcing.

Potential for Formation in Natural or Anthropogenic Processes and its Environmental Implications

There are no known significant natural or anthropogenic sources of this compound.

Natural Formation: The primary natural sources of atmospheric iodine are oceanic emissions of iodocarbons like methyl iodide (CH₃I), diiodomethane (B129776) (CH₂I₂), and chloroiodomethane (B1360106) (CH₂ICl), which are produced by marine organisms such as phytoplankton and macroalgae. envchemgroup.comresearchgate.net There is no evidence to suggest that CCl₂FI is produced through these or other natural biogenic or geological processes.

Anthropogenic Formation: this compound is not known to be a large-scale industrial chemical. Its synthesis is typically confined to laboratory settings. researchgate.net It is conceivable that it could be formed as a minor, unintentional byproduct in specific industrial processes where chlorinated, fluorinated, and iodinated feedstocks are used, but such sources have not been identified or quantified.

The environmental implications of any potential formation would be linked to the impacts of iodine and chlorine on ozone chemistry, as discussed above. Given the lack of identified sources, its current contribution to atmospheric halogen loading is considered negligible.

Future Directions and Emerging Research Avenues for Dichloro Fluoro Iodomethane

Development of Green Chemistry Approaches for the Synthesis and Utilization of Dichloro(fluoro)iodomethane

The principles of green chemistry are increasingly pivotal in guiding chemical synthesis and process development. For a compound like this compound, which contains multiple halogen atoms, a key focus for future research will be the development of environmentally benign synthetic routes and applications that minimize waste and hazardous substance use.

Current research in related fields provides a roadmap for these advancements. For instance, the synthesis of dichloro compounds has been demonstrated in aqueous media, a significant step towards greener reaction conditions. acs.org Future work on this compound could explore similar aqueous or solvent-free synthetic strategies, potentially utilizing phase-transfer catalysis to overcome solubility challenges. Another promising avenue is the adoption of greener reagents and energy sources. This could involve replacing traditional, often harsh, halogenating agents with more environmentally friendly alternatives and employing energy-efficient activation methods like microwave irradiation or mechanochemistry. publish.csiro.au

The utilization of this compound in greener synthetic transformations is also a critical area of investigation. This includes its application in reactions that proceed with high atom economy, such as addition reactions to alkenes and alkynes, and catalytic cycles where the compound is used in small, regenerable quantities. The ultimate goal is to integrate the entire lifecycle of this compound, from its synthesis to its application, within a sustainable framework.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches for Halogenated Compound Synthesis

FeatureTraditional ApproachesGreen Chemistry Approaches
Solvents Often rely on volatile organic compounds (VOCs).Prioritize water, supercritical fluids, or solvent-free conditions.
Reagents May involve stoichiometric amounts of hazardous reagents.Focus on catalytic methods and benign reagents.
Energy Typically require conventional heating methods.Explore microwave, ultrasound, and photochemical energy sources.
Waste Can generate significant amounts of halogenated waste.Aim for high atom economy and waste minimization.

Exploration of Novel Catalytic Transformations Involving this compound

The unique electronic properties conferred by the presence of chlorine, fluorine, and iodine atoms make this compound a potentially valuable reagent in catalytic transformations. Future research is expected to focus on harnessing its reactivity in novel catalytic cycles, particularly those involving the activation of its carbon-halogen bonds.

A key area of exploration will be the catalytic activation of the C-I bond. acs.org Given the relative weakness of the carbon-iodine bond compared to carbon-chlorine and carbon-fluorine bonds, selective activation by transition metal catalysts is a feasible strategy. This could enable the development of novel cross-coupling reactions where the dichloro(fluoro)methyl group is transferred to various organic substrates, providing access to a range of functionalized molecules.

Furthermore, the potential for this compound to participate in halogen-bond-mediated catalysis is an exciting frontier. researchgate.net The iodine atom in this compound can act as a halogen bond donor, potentially activating substrates in a catalytic manner. Research in this area could lead to the development of new organocatalytic systems for a variety of organic transformations. The activation of C-H bonds in the presence of halogenated compounds is another area of interest, with potential applications in late-stage functionalization of complex molecules.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. ethz.ch The integration of this compound into flow chemistry platforms is a logical next step in advancing its synthetic utility. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can be particularly beneficial for managing the reactivity of this polyhalogenated compound.

Future research will likely focus on developing continuous-flow processes for both the synthesis of this compound and its subsequent use in chemical reactions. For example, the synthesis of related iodinated aromatic compounds has been successfully demonstrated in flow, suggesting that similar strategies could be applied to this compound. acs.orgnih.govnih.gov This would not only improve the safety of handling this reactive intermediate but also enable its on-demand generation and immediate use in subsequent transformations, minimizing the need for storage and transportation.

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analytics, represent the pinnacle of modern chemical synthesis. The incorporation of this compound into such platforms would enable high-throughput screening of reaction conditions and the rapid discovery of new transformations. This would accelerate the exploration of its chemical space and the identification of novel applications.

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Reactions Involving this compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic and imaging techniques that allow for the real-time, in-situ monitoring of reactions will play a pivotal role in this endeavor.

Techniques such as in-situ infrared (IR) and Raman spectroscopy can provide valuable information on the formation and consumption of reactants, intermediates, and products as the reaction progresses. figshare.comresearchgate.net This data is essential for elucidating reaction kinetics and identifying transient species that may be key to the reaction mechanism. For reactions involving this compound, these techniques could be used to monitor the cleavage of the C-I bond and the subsequent formation of new chemical bonds.

X-ray absorption spectroscopy is another powerful tool that could be applied to study reactions of this compound. acs.org This technique can provide element-specific information about the local electronic and geometric structure of the iodine and chlorine atoms, offering insights into their bonding and reactivity throughout a chemical transformation. The development and application of these advanced analytical methods will undoubtedly lead to a more profound understanding of the chemistry of this compound.

Computational Design of New this compound Analogues with Tunable Reactivity and Selectivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in-silico design of new molecules with desired properties. researchgate.net In the context of this compound, computational methods can be employed to design new analogues with tailored reactivity and selectivity.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of various substituted this compound derivatives. researchgate.netucl.ac.ukchemrxiv.orgresearchgate.net By systematically varying the substituents on the carbon atom, it is possible to modulate the strength of the carbon-halogen bonds and, consequently, the reactivity of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups could be used to fine-tune the propensity of the C-I bond to undergo cleavage in catalytic reactions.

Furthermore, computational models can be used to predict the partitioning behavior and other physicochemical properties of new analogues, which is crucial for applications in materials science and medicinal chemistry. acs.orgnih.gov The ability to predict the properties of these compounds before their synthesis will significantly accelerate the discovery of new functional molecules. The synergy between computational design and experimental validation will be a key driver of innovation in the field of polyhalogenated methanes.

Table 2: Computationally Designed this compound Analogues and their Predicted Properties

AnalogueSubstituentPredicted C-I Bond Dissociation Energy (kcal/mol)Predicted Application
CFCl₂I-(Reference)Precursor for difluorocarbene
CFCl₂I-NO₂NitroLowerEnhanced electrophilicity
CFCl₂I-CH₃MethylHigherTuned radical reactions
CFCl₂I-PhPhenylLowerCross-coupling reactions

Q & A

Basic: What are the critical considerations for synthesizing Dichloro(fluoro)iodomethane in laboratory settings?

Synthesis requires meticulous control of reaction conditions. For example, nucleophilic substitution reactions involving precursors like dichloro(fluoro)nitrosomethane must be conducted below -40°C to prevent intermediate degradation due to chloride anion interference . Gas chromatography (GC) with thermal-conductivity detectors and helium carrier gas is recommended for purity assessment, using columns coated with phase G2 (e.g., 0.53-mm capillary columns) to resolve isomers and byproducts .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing chlorine/fluorine substituents. Mass spectrometry (MS) with electron ionization can confirm molecular weight and isotopic patterns due to iodine’s distinct mass signature. Infrared (IR) spectroscopy identifies C-F and C-Cl bond vibrations (~1100–500 cm⁻¹) .

Basic: What safety protocols are recommended for handling this compound?

Given its structural similarity to regulated halocarbons (e.g., methyl iodide), use fume hoods, nitrile gloves, and explosion-proof refrigeration. Toxicity data are limited, so treat it as a potential neurotoxin and carcinogen. Storage should comply with UN 2644 (iodomethane) standards for halogenated volatile compounds .

Advanced: How can isotopic labeling (e.g., ¹⁸F or ¹¹C) be applied to study this compound’s reactivity?

Labeling requires optimizing reaction kinetics to avoid side reactions. For example, methylation with [¹¹C]iodomethane under basic conditions often yields impurities; instead, use milder nucleophilic agents (e.g., [¹⁸F]fluoride) and validate yields via high-performance liquid chromatography (HPLC) coupled with radiometric detection .

Advanced: What methodologies are suitable for determining this compound’s Hansen Solubility Parameters (HSP)?

Use inverse gas chromatography (IGC) to measure dispersion (δd), polar (δp), and hydrogen-bonding (δh) components. Compare results with HSPiP software predictions for analogous compounds (e.g., chlorodifluoromethane, δd=15.3 MPa¹/², δp=5.1 MPa¹/²) to estimate compatibility with solvents like acetone or ethyl acetate .

Advanced: How can computational modeling predict this compound’s reaction pathways?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states in nucleophilic substitutions. Compare activation energies for fluorine vs. iodine displacement to identify dominant pathways. Validate with experimental kinetics using stopped-flow spectrometry under controlled temperatures .

Advanced: How do steric and electronic effects influence this compound’s stability in cross-coupling reactions?

Steric hindrance from chlorine/fluorine groups reduces nucleophilic attack on the iodine center. Electrostatic potential maps (derived from DFT) show partial positive charges on iodine, making it susceptible to SN2 mechanisms. Stabilize intermediates using low-polarity solvents (e.g., dichloromethane) to minimize decomposition .

Advanced: How can researchers resolve contradictions in analytical data (e.g., GC vs. NMR purity results)?

Cross-validate using orthogonal methods: GC quantifies volatile impurities, while ¹⁹F-NMR detects non-volatile fluorinated byproducts. For trace iodine speciation, inductively coupled plasma mass spectrometry (ICP-MS) provides ppb-level sensitivity. Calibrate instruments with certified reference materials (e.g., NIST Standard Reference Database 69) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.